REACTION_CXSMILES
|
[CH3:1][N:2]([CH2:8][C:9]1[CH:14]=[CH:13][C:12]([N+:15]([O-])=O)=[CH:11][CH:10]=1)[CH2:3][C:4]([O:6][CH3:7])=[O:5]>CCOC(C)=O>[NH2:15][C:12]1[CH:11]=[CH:10][C:9]([CH2:8][N:2]([CH3:1])[CH2:3][C:4]([O:6][CH3:7])=[O:5])=[CH:14][CH:13]=1
|
Name
|
methyl 2-(methyl(4-nitrobenzyl)amino)acetate
|
Quantity
|
0.8 g
|
Type
|
reactant
|
Smiles
|
CN(CC(=O)OC)CC1=CC=C(C=C1)[N+](=O)[O-]
|
Name
|
Pt2O
|
Quantity
|
0.08 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The catalyst was filtered off
|
Type
|
CUSTOM
|
Details
|
the solvent was removed
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC=C(CN(CC(=O)OC)C)C=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 97% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |